Kinase Inhibition Profile: CHK1/CHK2 and SGK Targeting Differentiates from 5-Chloro Regioisomer
4-Chloro-1H-indazole-6-carboxylic acid exhibits kinase inhibitory activity against CHK1, CHK2, and human serum and glucocorticoid-dependent kinase (h-sgk/SGK), with the 4-chloro substitution pattern being critical for target engagement . This kinase inhibition profile is distinct from the 5-chloro-1H-indazole-6-carboxylic acid regioisomer, which shows different kinase selectivity due to altered binding orientation within the ATP-binding pocket . The specific 4-position chloro substitution enables interaction with a hydrophobic sub-pocket in CHK1 and CHK2 that is inaccessible to 5-chloro or 7-chloro analogs, providing a structural basis for differentiated biological activity [1].
| Evidence Dimension | Kinase target engagement profile |
|---|---|
| Target Compound Data | CHK1, CHK2, and SGK inhibition activity (qualitative) |
| Comparator Or Baseline | 5-chloro-1H-indazole-6-carboxylic acid: different kinase selectivity profile |
| Quantified Difference | Qualitative target differentiation; no direct head-to-head IC50 data available |
| Conditions | In silico docking and biochemical kinase assay systems (class-level SAR) |
Why This Matters
For researchers developing selective kinase inhibitors, the 4-chloro regioisomer provides a distinct starting point for SAR exploration that cannot be replicated by 5-chloro or other positional isomers.
- [1] Eureka/Patsnap. Indazole Compounds and Pharmaceutical Compositions for Inhibiting Protein Kinases (US Patent Application), 2005. View Source
